tert-Butyl cinnamate

CAS No.:

Cat. No.: VC1587182

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O2 |

|---|---|

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | tert-butyl 3-phenylprop-2-enoate |

| Standard InChI | InChI=1S/C13H16O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |

| Standard InChI Key | AGKLVMVJXDFIGC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C=CC1=CC=CC=C1 |

Introduction

Chemical Structure and Identification

Molecular Structure and Formula

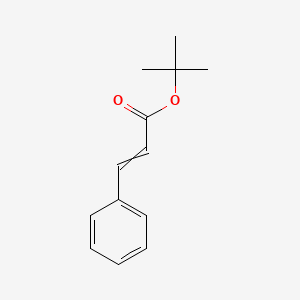

tert-Butyl cinnamate is structurally characterized as an α,β-unsaturated ester with a phenyl group attached to the β-carbon. Its molecular formula is C₁₃H₁₆O₂, sometimes represented as C₆H₅CH=CHCOOC(CH₃)₃ . The compound possesses a trans (E) configuration across the double bond, which is an essential structural feature affecting its reactivity and properties .

The molecular weight of tert-Butyl cinnamate is 204.26 g/mol . The structure consists of a phenyl ring connected to an alkene chain that bears a tert-butyl ester group, forming the characteristic cinnamate backbone.

Nomenclature and Synonyms

tert-Butyl cinnamate is known by several synonyms in scientific literature:

-

trans-tert-Butyl cinnamate

-

t-butyl cinnamate

-

tert-butyl 3-phenylprop-2-enoate

-

tert-butyl (2E)-3-phenylprop-2-enoate

-

2-Propenoic acid, 3-phenyl-, 1,1-dimethylethyl ester, (2E)-

-

tert-Butyl (2E)-3-phenylacrylate

Chemical Identifiers

For precise identification in chemical databases and literature, tert-Butyl cinnamate has the following identifiers:

Physical and Chemical Properties

Basic Physical Properties

tert-Butyl cinnamate exhibits distinct physical properties that influence its handling and applications. The key physical properties are summarized in the following table:

The compound's moderate lipophilicity (LogP = 3.40) and low vapor pressure indicate its stability at room temperature and suggest good solubility in organic solvents rather than in water .

Spectroscopic Data

Spectroscopic data provides essential information for structural confirmation and purity assessment of tert-Butyl cinnamate:

Nuclear Magnetic Resonance (NMR) Data

Synthesis Methods

Synthetic Approaches

tert-Butyl cinnamate can be synthesized through various methods, primarily involving the esterification of cinnamic acid or its derivatives with tert-butanol under appropriate conditions. These synthesis routes are valuable for preparing this compound for further chemical transformations.

Research indicates that tert-Butyl cinnamate serves as an important starting material for the synthesis of more complex molecules, particularly through aziridination reactions . The compound undergoes aziridination with high trans-selectivity when treated with an N–N ylide generated in situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine .

According to the research published in Beilstein Journal of Organic Chemistry:

"tert-Butyl cinnamates are aziridinated with high trans-selectivity by an N–N ylide generated in situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine. The resulting N-unfunctionalised aziridines are shown to be versatile synthetic building blocks that undergo highly selective ring-opening reactions with a wide range of nucleophiles."

Applications in Research

Role in Organic Synthesis

tert-Butyl cinnamate plays a significant role in organic synthesis as a versatile building block. Its ester functionality combined with the α,β-unsaturated system makes it suitable for various transformations:

Aziridination Reactions

One of the most notable applications of tert-Butyl cinnamate is in the synthesis of N-unfunctionalized aziridines. These aziridines serve as valuable intermediates in the preparation of amino acid derivatives .

Research has shown that:

"NH-aziridines were synthesised in a single step from tert-butyl cinnamates, following optimisation of our nucleophilic aziridination methodology. This allows access to amino-acid derivatives in three steps from commercially available starting materials."

The resulting aziridines undergo highly selective ring-opening reactions with various nucleophiles, demonstrating excellent regio- and diastereoselectivity . This methodology provides an efficient route to structurally diverse amino acid derivatives from readily available starting materials.

Derivatization for Bioactive Compounds

tert-Butyl cinnamate and related cinnamate esters have been investigated as structural components in the development of bioactive compounds. For instance, ecdysteroid cinnamate esters have shown promising trypanocidal activity, indicating potential applications in pharmaceutical research .

Pharmaceutical Research Applications

Recent studies have explored the incorporation of cinnamate ester moieties, including structures related to tert-Butyl cinnamate, into bioactive molecules:

| Safety Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Eyeshields; Gloves |

| Storage | Store in a cool, dry place away from incompatible materials |

| Transport Classification | NONH for all modes of transport |

The compound has a relatively high flash point (150.7±9.9°C), indicating low flammability hazard under normal conditions .

Current Research and Future Perspectives

Current research involving tert-Butyl cinnamate focuses primarily on its utility as a synthetic intermediate rather than on its direct biological activities. The compound's role in the preparation of aziridines and subsequent conversion to amino acid derivatives represents a significant area of ongoing research .

Future research directions may include:

-

Development of enantioselective versions of the aziridination reaction applicable to tert-Butyl enoates

-

Exploration of tert-Butyl cinnamate and its derivatives in the synthesis of bioactive compounds

-

Investigation of structure-activity relationships of cinnamate-containing structures for pharmaceutical applications

The versatility of tert-Butyl cinnamate as a synthetic building block suggests continued relevance in organic synthesis and medicinal chemistry research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume